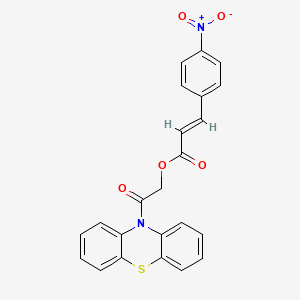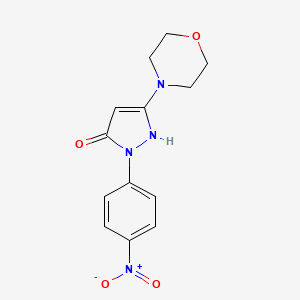![molecular formula C24H16Cl2N2O4S B11532215 4-[(E)-{2-[(2-chlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11532215.png)
4-[(E)-{2-[(2-chlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core, chlorophenyl groups, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. Common synthetic routes may involve:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Functionalization: Introduction of chlorophenyl and methoxyphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with molecular targets within cells. This can include binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-{(E)-[2-(2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}ACETYL)HYDRAZONO]METHYL}PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE: Similar structure but with different functional groups.
Indole Derivatives: Share some structural similarities and are also used in medicinal chemistry.
Uniqueness
The uniqueness of 4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H16Cl2N2O4S |
|---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C24H16Cl2N2O4S/c1-31-19-12-14(13-27-28-23(29)15-6-2-4-8-17(15)25)10-11-18(19)32-24(30)22-21(26)16-7-3-5-9-20(16)33-22/h2-13H,1H3,(H,28,29)/b27-13+ |
InChI Key |
ZEXZCMFUAJSXOI-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Cl)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-methyl-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11532137.png)

![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11532157.png)

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11532188.png)
![2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11532194.png)
![N'-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11532198.png)
![N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline](/img/structure/B11532199.png)
![2-[(2,6-Difluorobenzyl)sulfanyl]-6-ethoxy-1,3-benzothiazole](/img/structure/B11532214.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-[2-(heptyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11532217.png)

![N-[(E)-(2,6-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B11532219.png)
![5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11532222.png)
acetyl]hydrazono}butanamide](/img/structure/B11532224.png)
